Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium is a chemical compound known for its unique structure and versatile applications in various fields of science It is characterized by the presence of a triphenylphosphonium group attached to a 3,4,5-trimethoxybenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium typically involves the reaction of triphenylphosphine with 3,4,5-trimethoxybenzyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; often in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the triphenylphosphonium moiety.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells by disrupting mitochondrial function.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium is primarily attributed to its ability to target mitochondria. The triphenylphosphonium group facilitates the accumulation of the compound within the mitochondria, where it can exert its effects. This includes the disruption of mitochondrial membrane potential, inhibition of key enzymes, and induction of oxidative stress, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
- Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide
- Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride
- Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium iodide
Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern on the benzyl ring, which can influence its reactivity and biological activity. The presence of three methoxy groups enhances its electron-donating properties, making it more reactive in certain chemical reactions .
Eigenschaften
Molekularformel |
C28H28O3P+ |
---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium |
InChI |
InChI=1S/C28H28O3P/c1-29-26-19-22(20-27(30-2)28(26)31-3)21-32(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-20H,21H2,1-3H3/q+1 |
InChI-Schlüssel |
QZIICHLCCKVZOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.